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Compound of Interest

Compound Name: NI-42

Cat. No.: B609569

This guide provides researchers, scientists, and drug development professionals with detailed
troubleshooting advice and frequently asked questions to improve the machinability of NI-42
alloy. NI-42, a nickel-iron controlled-expansion alloy, is known for its challenging machining
characteristics due to its high toughness and ductility.

Frequently Asked Questions (FAQS)

Q1: What is NI-42 alloy and why is it difficult to machine?

NI-42 is a nickel-iron alloy containing approximately 41-42% nickel. It is valued for its low and
constant coefficient of thermal expansion up to about 300°C (570°F), making it ideal for
applications like glass-to-metal seals, semiconductor lead frames, and electronic components.
The machining difficulty arises from its inherent properties:

» High Ductility and Toughness: Similar to austenitic stainless steels, NI-42 alloy is tough and
ductile. This leads to the formation of stringy, tough chips that can rapidly wear down cutting
tools.

o Work Hardening: The alloy work-hardens rapidly during machining. The mechanical stress
from the cutting tool plastically deforms the material, creating a hardened layer that is difficult
to penetrate in subsequent passes.

o Poor Thermal Conductivity: Heat generated during cutting does not dissipate quickly from the
cutting zone, leading to high temperatures at the tool edge, which can soften the tool and
accelerate wear.
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o Gummy Nature: In its annealed (softest) state, the material is "gummy," causing the tool to
plow through the metal rather than cutting it cleanly. This can lead to built-up edge (BUE)
formation.

Q2: What is the optimal material condition for machining NI-42 alloy?
The machinability of NI-42 alloy is significantly influenced by its hardness.

Cold-Worked Condition: The best machinability is typically achieved when the alloy is in a
cold-worked state, with a Rockwell B hardness in the range of 88 to 98. Using cold-drawn,
stress-relieved material is preferable.

Annealed Condition: Machining in the annealed (softest) condition is more difficult because
the material is gummy, leading to poor chip formation and tool plowing.

Hardening: It's important to note that NI-42 alloy cannot be hardened by thermal treatment; it
can only be hardened through cold working.

Q3: What is "work hardening" and how can it be minimized?

Work hardening is a phenomenon where the material becomes harder and stronger as it is
plastically deformed. During machining, the pressure from the cutting tool creates a hardened
layer on the workpiece surface. This hardened layer increases cutting forces, accelerates tool
wear, and can make subsequent machining operations very difficult.

To minimize work hardening:

Use Sharp Tools: Tools must be kept extremely sharp with positive rake angles to shear the
metal cleanly rather than pushing or deforming it.

Avoid Dwelling: Never allow the cutting tool to rub or dwell on the workpiece surface without
actively cutting, as this rapidly generates a hardened layer.

Sufficient Depth of Cut: Ensure the depth of cut is deep enough to get below any previously
work-hardened layer from a prior pass.
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e Maintain a Constant Feed Rate: A steady, continuous feed rate is crucial. If a drill, for
example, is allowed to dwell at the bottom of a hole, the material will harden, making it
difficult to resume cutting.

Troubleshooting Guides
Issue 1: Rapid Tool Wear

Q: My cutting tools are dulling and failing very quickly. What are the common causes and
solutions?

A: Rapid tool wear is the most common challenge when machining NI-42 alloy. The primary
causes are excessive heat generation, the abrasive nature of the material, and the formation of
tough, stringy chips.

Solutions:

o Optimize Cutting Speeds and Feeds: In general, use slow speeds and light feeds to
minimize heat generation. However, feeds should be sufficient to prevent rubbing and work
hardening. A slight reduction in surface speed can significantly increase tool life by lowering
the temperature at the cutting edge.

o Select Appropriate Tool Material: High-speed steel (HSS) or sintered carbide tools are
recommended. For carbide tools, grades like K-6 or K2S are suggested. Cobalt drills are
also a good choice for drilling operations.

e Ensure Proper Tool Geometry: Use tools with a positive rake angle. For cut-off operations, a
front clearance of about 7° and a large tip (greater than 25°) can be helpful.

o Use High-Pressure Coolant: Effective cooling is mandatory. Use a high-pressure coolant
system (1000 psi or greater) to dissipate heat and effectively clear chips from the cutting
zone. Water-based cutting fluids are often preferred for their high heat removal rates. A
soluble-oil cutting compound is recommended for all machining operations. Ensure the
lubricant does not contain sulfur, as this can negatively affect the alloy's properties,
especially for electronic sealing applications.

Issue 2: Poor Surface Finish
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Q: The surface finish on my machined parts is rough and inconsistent. How can | improve it?

A: A poor surface finish can be caused by built-up edge (BUE) formation, tool chatter, improper
cutting parameters, or chip recutting.

Solutions:

e Prevent Built-Up Edge (BUE): BUE occurs when workpiece material welds to the tool's
cutting edge. It can be prevented by increasing cutting speed (within limits to manage heat),
using coated tools, and applying an effective lubricant.

e Ensure Machine and Tool Rigidity: The entire setup must be as rigid as possible to prevent
vibration and chatter, which degrade surface finish. Use short, stubby tools whenever
possible.

o Optimize Chip Control: Use high-pressure coolant to effectively evacuate chips. Recutting
hardened chips will dull the tool and mar the surface. The tough, stringy chips characteristic
of NI-42 must be managed to prevent them from wrapping around the tool or workpiece.

o Consider a Finishing Pass: Use a light depth of cut and an appropriate feed rate for a final
finishing pass to achieve the desired surface quality.

o Post-Machining Burnishing: For applications requiring a mirror-like finish and improved
surface hardness, a sliding burnishing process can be employed after initial machining.

Issue 3: Dimensional Inaccuracy and Warping

Q: My finished parts are not meeting dimensional tolerances and are showing signs of warping.
What is causing this?

A: Dimensional inaccuracies are often a result of excessive heat buildup during machining or
internal stresses released in the material.

Solutions:

o Control Heat Buildup: Excessive heat is a major cause of warpage. Use the recommended
slow speeds, sharp tools, and a generous amount of high-pressure coolant to keep
temperatures under control.
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o Stress Relieving: For parts with significant material removal or tight tolerances, a stress-
relieving heat treatment may be necessary. This is typically done by heating the part to 800-
1000°F and then cooling at any rate. An intermediate stress-relief anneal can also be
performed at 430-540°C for 1-2 hours.

e Rigid Workholding: Ensure the workpiece is securely clamped to prevent movement and
vibration during machining.

e Balanced Machining: If removing large amounts of material from one side of a part, alternate
machining operations to opposite sides to balance the induced stresses.

Quantitative Data and Machining Parameters

The following tables provide a starting point for machining NI-42 alloy. Parameters should be
adjusted based on the specific machine, tooling, and workpiece condition.

Table 1: Recommended Tooling Materials & Coatings

. Recommended Tool .
Operation . Recommended Coating
Material

Sintered Carbide (e.g., K-6,
Turning K2S), High-Speed Steel (e.g.,
T-15, M-3)

Tplus or similar for nickel

alloys

o Cobalt, High-Speed Steel
Drilling N/A
(Heavy-Duty)

Reaming High-Speed Steel N/A
] High-Speed Steel (Nitrided or
Tapping N/A
Electrolyzed)

Mill Sintered Carbide (6-8 flutes for ~ Tplus or similar for nickel
illin
9 rigidity) alloys

Table 2: General Machining Parameters
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Operation Cutting Speed (SFM) Feed Rate

Drilling

3/16" Diameter Hole ~40 SFM 0.002" - 0.0025" / rev
1/2" Diameter Hole ~40 SFM 0.004" - 0.005" / rev

Reaming Half the drilling speed ~Three times the drilling feed
Tapping ~20 SFM N/A
Cut-Off N/A ~0.001" / rev

Table 3: Recommended Tool Geometry

Operation Tool Angle/Feature Recommended Value
General Rake Angle Positive

Cut-Off Tools Front Clearance ~7°

Tip Angle > 25°

Drills Included Point Angle 118°-120°

Reamers Face Rake 5° - 8°

Margin on Land 0.005" - 0.010"

Chamfer Angle ~30°

Taps Face Hook Angle 8°-10°

Experimental Protocols

Protocol 1: Establishing Optimal Machining Parameters

This protocol outlines a systematic approach to determine the ideal cutting parameters for a

specific NI-42 alloy application.

e Preparation:
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[e]

Ensure the NI-42 workpiece is in the recommended cold-worked condition (Rockwell B 88-
98).

[e]

Select the appropriate tool material (e.g., coated carbide) and geometry as per the tables
above.

[e]

Ensure the machine tool and workholding are rigid.

o

Prepare a high-pressure (=1000 psi) soluble oil coolant system.

Initial Parameter Selection:

o Start with the conservative end of the recommended parameters from Table 2 (e.qg., lower
cutting speed and feed rate).

Test Cut Execution:
o Perform a short test cut on a scrap piece of NI-42 alloy.

o Observe chip formation. Aim for consistent, manageable chips rather than long, stringy

ones.
o Listen for any signs of chatter or excessive tool load.

Evaluation & lteration:

o

Inspect the tool for signs of premature wear, chipping, or BUE.
o Measure the surface finish of the test cut.

o Incrementally increase the feed rate to ensure the tool is cutting below the work-hardened
layer without causing tool breakage.

o Once the feed rate is optimized, incrementally adjust the cutting speed. Find a balance
where tool life is acceptable and productivity is maximized. A 5% reduction in speed can
increase tool life by 20% or more.

o Document all parameters and results for future reference.
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¢ Finalization:

o Once a stable process with acceptable tool life and surface finish is achieved, document
these parameters as the standard operating procedure for this specific task.

Visualizations
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Caption: A logical workflow for troubleshooting common machining issues with NI-42 Alloy.
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Caption: The cycle of work hardening and its consequences in machining NI-42 alloy.
 To cite this document: BenchChem. [Technical Support Center: Machining NI-42 Alloy].

BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609569#improving-the-machinability-of-ni-42-alloy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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